

Application Note and Protocol: Step-by-Step Synthesis of CH₃NH₃SnI₃ Perovskite Using SnI₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tin(II) iodide*

Cat. No.: B089120

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylammonium tin iodide (CH₃NH₃SnI₃ or MASnI₃) is a lead-free perovskite material that has garnered significant interest as a less toxic alternative to its lead-based counterparts for applications in photovoltaics and other optoelectronic devices. Its favorable bandgap of approximately 1.3 eV allows for light absorption across a broad solar spectrum. This document provides a detailed protocol for the synthesis of CH₃NH₃SnI₃ perovskite thin films using **tin(II) iodide** (SnI₂) and methylammonium iodide (CH₃NH₃I) as precursors, primarily focusing on the widely used one-step solution processing method. The inherent instability of Sn²⁺, which can readily oxidize to Sn⁴⁺, presents a significant challenge in the synthesis of high-quality MASnI₃ films.^{[1][2]} Therefore, all procedures should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.^[1]

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of CH₃NH₃SnI₃ perovskite thin films.

Materials and Reagents

Reagent/Material	Grade/Purity	Supplier (Example)	Notes
Tin(II) iodide (SnI ₂)	≥99.9%	Sigma-Aldrich, Alfa-Aesar	Store in an inert atmosphere.
Methylammonium iodide (CH ₃ NH ₃ I)	Synthesis grade	Dyesol or synthesized in-house	Must be dried under vacuum before use.
N,N-Dimethylformamide (DMF)	Anhydrous, ≥99.8%	Sigma-Aldrich	Use freshly opened solvent.
Chloroform	Anhydrous, ≥99%	Sigma-Aldrich	Used as an anti-solvent.
Substrates	Quartz, FTO-coated glass	Varies	Cleaned thoroughly before use.

Equipment

- Nitrogen-filled glovebox
- Spin coater
- Hotplate
- Syringe filters (PTFE, 0.2 µm pore size)
- Glass vials and syringes
- Ultrasonic bath
- Plasma cleaner or UV-Ozone cleaner

Substrate Preparation

Proper substrate cleaning is crucial for uniform film deposition.

- Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

- Dry the substrates with a stream of nitrogen gas.
- Treat the substrates with oxygen plasma or a UV-Ozone cleaner for 10-15 minutes immediately before use to ensure a hydrophilic surface.

Perovskite Precursor Solution Preparation

This protocol describes the preparation of a 40 wt% precursor solution in DMF.

- Inside a nitrogen-filled glovebox, weigh equimolar amounts of SnI_2 and $\text{CH}_3\text{NH}_3\text{I}$. For example, to prepare 1 mL of solution, dissolve 0.186 g of SnI_2 (5 mmol) and 0.079 g of $\text{CH}_3\text{NH}_3\text{I}$ (5 mmol) in 1 mL of anhydrous DMF.^[3]
- Stir the solution on a hotplate at a low temperature (e.g., 60-70 °C) for at least 2 hours or until the precursors are fully dissolved, resulting in a clear yellow solution.
- Before use, cool the solution to room temperature and filter it through a 0.2 μm PTFE syringe filter.

Thin-Film Deposition via Spin Coating

- Transfer the cleaned substrate to the spin coater inside the glovebox.
- Dispense an adequate amount of the filtered precursor solution onto the center of the substrate (e.g., 100 μL).
- Spin coat the solution. A typical two-step program is a spread-out step at a low speed (e.g., 500 rpm for 5 seconds) followed by a high-speed step (e.g., 2000-4000 rpm for 45-60 seconds) to form the film.^{[1][3]} The dark brown perovskite film forms during this step.^[1]
- (Optional Anti-solvent Quenching) During the high-speed spinning step, a few seconds before the end of the program, dispense a stream of an anti-solvent like chloroform onto the spinning substrate. This can aid in the formation of more uniform and crystalline films.
- Transfer the substrate to a hotplate for annealing.

Annealing

- Immediately after spin coating, anneal the film on a preheated hotplate inside the glovebox.
- A typical annealing temperature is 100 °C for 10 minutes.^[3] This step helps to remove any residual solvent and improve the crystallinity of the film.
- After annealing, allow the film to cool down to room temperature before further characterization or device fabrication.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of CH₃NH₃SnI₃ perovskite.

Table 1: Precursor Solution Preparation

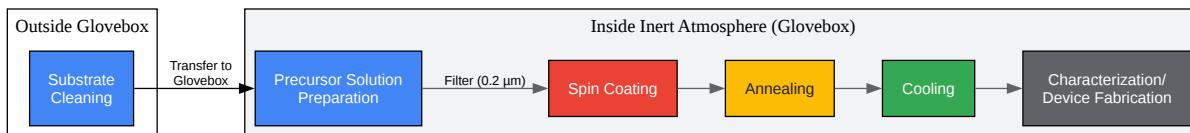

Parameter	Value	Reference
Precursors	SnI ₂ , CH ₃ NH ₃ I	[1][3]
Molar Ratio (SnI ₂ :CH ₃ NH ₃ I)	1:1 (equimolar)	[1][3]
Solvent	N,N-Dimethylformamide (DMF)	[1][3]
Concentration	40 wt%	[1][2]
Dissolution Temperature	60-70 °C	-
Stirring Time	≥ 2 hours	-

Table 2: Thin-Film Deposition and Annealing Parameters

Parameter	Value	Reference
Spin Coating Speed	2000-4000 rpm	[1][3]
Spin Coating Duration	45-60 s	[1][3]
Anti-solvent	Chloroform	[3]
Annealing Temperature	90-100 °C	[3]
Annealing Duration	10 minutes	[3]

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of CH₃NH₃SnI₃ perovskite thin films.

[Click to download full resolution via product page](#)

Caption: Workflow for the one-step solution synthesis of CH₃NH₃SnI₃ perovskite.

Characterization

To confirm the successful synthesis of CH₃NH₃SnI₃ perovskite, the following characterization techniques are recommended:

- X-ray Diffraction (XRD): To verify the crystalline structure of the perovskite film.
- UV-Vis Spectroscopy: To determine the optical bandgap of the material.
- Scanning Electron Microscopy (SEM): To analyze the morphology and grain size of the film.

- X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and oxidation states.

Safety Precautions

- Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
- The synthesis should be performed in an inert atmosphere to prevent the rapid degradation of the material and the oxidation of Sn²⁺.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- To cite this document: BenchChem. [Application Note and Protocol: Step-by-Step Synthesis of CH₃NH₃SnI₃ Perovskite Using SnI₂]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089120#step-by-step-synthesis-of-ch3nh3sni3-perovskite-using-sni2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com